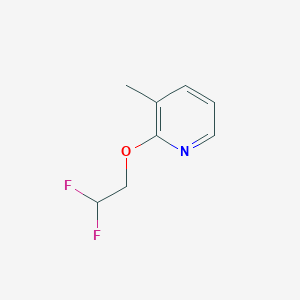![molecular formula C7H7Cl2FN2O2S B2749799 N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411310-98-8](/img/structure/B2749799.png)
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic organic compound characterized by its unique chemical structure, which includes a dichloropyridine moiety and a sulfamoyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Formation of Intermediate: The 3,5-dichloropyridine is reacted with formaldehyde and a secondary amine, such as N-methylamine, to form the intermediate N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylamine.
Sulfamoylation: The intermediate is then treated with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfamoyl fluoride group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the dichloropyridine ring.
Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the sulfamoyl fluoride group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamides or other derivatives.
Hydrolysis Products: Hydrolysis yields N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, making it a useful tool for studying enzyme mechanisms and developing new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfamoyl fluoride group can react with nucleophilic residues in the enzyme’s active site, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfonamide: Similar structure but lacks the fluoride group, making it less reactive.
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl chloride: Chloride instead of fluoride, which affects its reactivity and stability.
Uniqueness
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications requiring covalent modification of biological targets or the synthesis of complex molecules.
Propriétés
IUPAC Name |
N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2FN2O2S/c1-12(15(10,13)14)4-7-6(9)2-5(8)3-11-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXJGAUQFQGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=N1)Cl)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)

![4-Cyclobutyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2749721.png)

![6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2749724.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2749727.png)


![(2S,4R)-N-[[2-(5,5-Dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2749732.png)

![6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749734.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2749739.png)
